1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol

Catalog No.
S536358
CAS No.
129716-45-6
M.F
C31H33N3O2
M. Wt
479.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pen...

CAS Number

129716-45-6

Product Name

1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol

IUPAC Name

1-quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol

Molecular Formula

C31H33N3O2

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C31H33N3O2/c35-25(22-36-30-13-5-12-29-28(30)11-6-16-32-29)21-33-17-19-34(20-18-33)31-26-9-3-1-7-23(26)14-15-24-8-2-4-10-27(24)31/h1-13,16,25,31,35H,14-15,17-22H2

InChI Key

YLQSXCMKFKBZLE-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CC(COC5=CC=CC6=C5C=CC=N6)O

Solubility

Soluble in DMSO, not in water

Synonyms

MS-073; MS073; MS 073; CP-162398; CP162398; CP 162398.

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CC(COC5=CC=CC6=C5C=CC=N6)O

Description

The exact mass of the compound 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol is 479.2573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Antibacterial Activity

Limited information exists regarding the specific research application of 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol (MS-073). However, a research dataset from the Medicines for Malaria Venture (MMV) lists MS-073 as a compound screened for in vitro antiplasmodial activity []. While not conclusive, this suggests researchers might have investigated its potential as an antibacterial agent due to the structural similarity to other quinoline-based antibiotics.

Search for Additional Information

  • Scientific databases like PubMed or Google Scholar using search terms like "MS-073", "1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol", or "quinoline derivatives and antibacterial activity".
  • Patent databases to see if there are any patents filed related to MS-073 and its potential applications.

1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol is a complex organic compound characterized by its unique structural features. This compound includes a quinoline moiety, a piperazine ring, and a tricyclic structure, which contributes to its potential biological activity. The presence of multiple functional groups suggests that it may interact with various biological targets.

While specific reactions involving this compound are not extensively documented in the literature, compounds of similar structure often undergo:

  • Nucleophilic substitutions: The piperazine nitrogen can be involved in nucleophilic attacks.
  • Electrophilic aromatic substitutions: The quinoline ring may participate in electrophilic reactions due to its electron-rich nature.
  • Hydroxylation: The propanol component may undergo oxidation or reduction reactions.

The biological activity of 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol is hypothesized based on its structural components. Compounds with similar structures have shown:

  • Antipsychotic properties: Related compounds like clozapine exhibit efficacy in treating schizophrenia and other psychiatric disorders .
  • Antitumor activity: Some quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Synthesis of this compound may involve several steps:

  • Formation of the quinoline derivative: This can be achieved through cyclization reactions involving an appropriate aniline derivative and a suitable carbonyl compound.
  • Piperazine ring formation: This typically involves the reaction of a halogenated piperazine precursor with nucleophiles.
  • Tricyclic structure incorporation: The tricyclic component can be synthesized separately and then coupled with the piperazine and quinoline derivatives through condensation reactions.
  • Final modifications: Hydroxylation or other functional group modifications may be performed to achieve the final structure.

The potential applications of 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol include:

  • Pharmaceutical development: As a candidate for antipsychotic or anticancer drugs.
  • Research tool: For studying the mechanisms of action of similar compounds in biological systems.

Several compounds share structural similarities with 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol:

Compound NameStructure FeaturesBiological Activity
ClozapineAntipsychotic; contains a dibenzodiazepine structureEffective for schizophrenia treatment
QuetiapineContains a dibenzothiazepine coreAntipsychotic; used for bipolar disorder
RisperidoneBenzisoxazole derivativeAntipsychotic; effective for schizophrenia

Uniqueness

The uniqueness of 1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol lies in its complex tricyclic structure combined with the quinoline and piperazine functionalities, potentially leading to novel pharmacological properties distinct from those of existing antipsychotics and anticancer agents.

This detailed overview provides insights into the characteristics and potential significance of this compound within medicinal chemistry and pharmacology. Further research is necessary to elucidate its full biological profile and therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

479.25727730 g/mol

Monoisotopic Mass

479.25727730 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Smith BJ, Doran AC, McLean S, Tingley FD 3rd, O'Neill BT, Kajiji SM.
2: Sato W, Fukazawa N, Suzuki T, Yusa K, Tsuruo T. Circumvention of multidrug

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